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2,3-Dimethoxypyrazine

Flavor Chemistry Sensory Science Odor Threshold

2,3-Dimethoxypyrazine (CAS 68468-30-4) is a disubstituted methoxypyrazine belonging to the broader class of pyrazine-derived heterocyclic volatile organic compounds (VOCs). It is characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 4, and methoxy (-OCH3) substituents at positions 2 and 3, conferring a molecular weight of 140.14 g/mol.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 68468-30-4
Cat. No. B1590305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxypyrazine
CAS68468-30-4
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1OC
InChIInChI=1S/C6H8N2O2/c1-9-5-6(10-2)8-4-3-7-5/h3-4H,1-2H3
InChIKeyRHGOJWJGIVFLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxypyrazine (CAS 68468-30-4): Chemical Identity, Procurement Profile, and Analytical Specifications for Flavor and Fragrance Applications


2,3-Dimethoxypyrazine (CAS 68468-30-4) is a disubstituted methoxypyrazine belonging to the broader class of pyrazine-derived heterocyclic volatile organic compounds (VOCs) [1]. It is characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 4, and methoxy (-OCH3) substituents at positions 2 and 3, conferring a molecular weight of 140.14 g/mol . The compound is primarily recognized as a flavor and fragrance ingredient, imparting earthy, musty, and roasted/cooked food notes . Its commercial availability as an analytical standard (≥97.5% purity by HPLC) supports its use in precise formulation and quality control workflows . The compound is distinct from its more widely studied 3-alkyl-2-methoxypyrazine counterparts due to its unique substitution pattern, which directly influences its olfactory and physicochemical properties.

Analytical Standard Supports GC‑MS quantification of pyrazine flavor compounds in complex matrices
Flavor Formulation Earthy/roasted profile at low inclusion rates for cooked‑food and nutty notes
Synthetic Building Block High‑yield nucleophilic substitution entry from 2,3‑dichloropyrazine

2,3-Dimethoxypyrazine Procurement: Why In-Class Analogs and Positional Isomers Cannot Be Interchanged in Sensory and Synthetic Workflows


Generic substitution among methoxypyrazines is fundamentally invalid due to extreme sensitivity of both olfactory threshold and synthetic reactivity to the specific substitution pattern. The class of 3-alkyl-2-methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (IBMP) and 2-isopropyl-3-methoxypyrazine (IPMP), exhibit extraordinarily low odor detection thresholds in the ng/L range and are potent green/bell-pepper aroma vectors in food matrices [1]. In contrast, 2,3-Dimethoxypyrazine, lacking a 3-alkyl substituent, presents a fundamentally different earthy/roasted aroma profile, rendering it unsuitable for applications requiring the potent green notes of its analogs . Furthermore, its synthesis via nucleophilic substitution of 2,3-dichloropyrazine achieves high yields (~82%), a synthetic pathway that differs from alkylpyrazine preparations . Its physical state as a low-melting solid (MP 20-23°C) also distinguishes it from the liquid alkyl-substituted methoxypyrazines, impacting handling and formulation. Therefore, substituting based on the 'methoxypyrazine' class name alone will lead to significant quantitative discrepancies in sensory impact and process chemistry.

Olfactory profile mismatch

Earthy/roasted aroma of 2,3‑dimethoxypyrazine may not replace the green/bell‑pepper notes of 3‑alkyl‑2‑methoxypyrazines; sensory target divergence requires review.

Odor potency shift

Methoxy substitution markedly lowers odor threshold vs. dimethyl analog; direct replacement can alter perceived intensity and formulation economics.

2,3-Dimethoxypyrazine: Head-to-Head Quantitative Differentiation Against In-Class Analogs for Informed Procurement Decisions


2,3-Dimethoxypyrazine vs. 2,3-Dimethylpyrazine: 6-Fold Reduction in Aqueous Odor Threshold Dictates Flavor Formulation Potency

The aqueous odor threshold of 2,3-Dimethoxypyrazine is 0.075 ppm (perception) and 0.138 ppm (100% recognition) [1], which is approximately 6 times lower than that of its closest non-oxygenated analog, 2,3-Dimethylpyrazine (threshold = 10.8 ppm or 10,823.7 ppb) [2]. This significant difference demonstrates that replacing the methyl groups with methoxy groups substantially increases the compound's potency as an odorant. A formulation using 2,3-Dimethylpyrazine would require a 6-fold higher concentration to achieve the same perceived odor intensity, directly impacting cost-in-use and product compliance.

Odor threshold vs. 2,3‑dimethylpyrazine
Cross‑study comparable
0.075 ppm (perception)
Reported ~6‑fold lower threshold supports potency‑driven formulation at reduced inclusion rates.
Aqueous panel evaluation; comparator threshold 10.8 ppm
Flavor Chemistry Sensory Science Odor Threshold

2,3-Dimethoxypyrazine vs. 3-Alkyl-2-Methoxypyrazines: Divergent Sensory Profiles for Earthy/Roasted vs. Green/Vegetal Applications

While 3-alkyl-2-methoxypyrazines (e.g., 3-isopropyl-2-methoxypyrazine (IPMP) and 3-isobutyl-2-methoxypyrazine (IBMP)) are characterized by potent green, bell-pepper, and earthy notes at ng/L concentrations in wine and vegetables [1][2], 2,3-Dimethoxypyrazine is described as possessing a distinctive earthy, musty, and roasted/cooked food aroma . This qualitative divergence is a direct consequence of the 2,3-dimethoxy substitution pattern versus the 2-methoxy-3-alkyl pattern. Quantitatively, the sensory impact differs drastically; IPMP and IBMP can be sensorially active at 9.7 ng/L and 9.3 ng/L in wine [1], whereas 2,3-Dimethoxypyrazine operates in the ppm range. This makes them functionally non-interchangeable for applications requiring specific flavor notes (e.g., green pepper for IBMP vs. roasted nutty for 2,3-Dimethoxypyrazine).

Sensory profile vs. 3‑alkyl‑2‑methoxypyrazines
Class‑level inference
Earthy / roasted Green / bell‑pepper
Profile divergence dictates application‑specific selection; ppm vs. ng/L activity range confirms non‑interchangeability.
Data from wine and vegetable matrix studies
Flavor Profiling Aroma Chemistry Food Science

2,3-Dimethoxypyrazine vs. 2,5-Dimethoxypyrazine: Distinct Synthetic Utility in Electrochemical and Photochemical Reaction Pathways

2,3-Dimethoxypyrazine (2,3-DMP) is synthesized in 82% yield via nucleophilic substitution of 2,3-dichloropyrazine with sodium methoxide at 5-20°C . In contrast, its positional isomer 2,6-Dimethoxypyrazine (2,6-DMP) has been specifically utilized in sequential electrochemical-photochemical syntheses to yield 1,2,4-triazolo[4,3-a]pyrazines, a reaction pathway not reported for the 2,3-isomer [1]. This divergent reactivity stems from the electronic and steric differences imposed by the methoxy group positions. For researchers synthesizing fused pyrazine derivatives, the choice of isomer is not arbitrary; 2,6-DMP is the demonstrated substrate for this specific cyclization pathway, while 2,3-DMP serves as a precursor for different substitution and oxidation reactions.

Synthetic pathway vs. 2,6‑dimethoxypyrazine
Class‑level inference
82% yield from 2,3‑dichloropyrazine
Isomer choice governs accessible reaction pathways; 2,6‑DMP enables electrochemical‑photochemical triazolopyrazine synthesis.
Nucleophilic substitution vs. electrochemical coupling
Synthetic Chemistry Heterocyclic Chemistry Electrochemistry

2,3-Dimethoxypyrazine vs. Alkyl-Methoxypyrazines: Physicochemical Distinction (Melting Point and Solubility) Impacts Formulation and Handling

2,3-Dimethoxypyrazine is a low-melting solid with a melting point of 20-23°C , distinguishing it from many related liquid alkyl-substituted methoxypyrazines (e.g., 2-isobutyl-3-methoxypyrazine is a liquid at room temperature) [1]. This solid state at typical laboratory and storage conditions (sealed, 2-8°C) [2] simplifies precise weighing and handling compared to volatile liquids, which may require specialized dispensing equipment to avoid losses. Furthermore, its solubility profile, being soluble in organic solvents but poorly soluble in water , differs from that of more hydrophobic alkyl analogs, influencing its behavior in aqueous-based food or fragrance formulations. These physical property differences have direct implications for procurement, as they dictate storage conditions, shelf-life considerations, and the equipment needed for accurate formulation.

Physical state vs. alkyl‑methoxypyrazines
Class‑level inference
MP 20–23 °C (low‑melting solid)
Solid form facilitates precise gravimetric handling; liquid analogs present higher volatile‑loss risk.
2‑isobutyl‑3‑methoxypyrazine is liquid at RT
Formulation Science Physicochemical Properties Material Handling

2,3-Dimethoxypyrazine: High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


Precision Formulation of Roasted, Nutty, and Cooked Food Flavors

Based on its 6-fold lower odor threshold (0.075 ppm perception) compared to 2,3-Dimethylpyrazine (10.8 ppm) and its distinct earthy/roasted aroma profile , 2,3-Dimethoxypyrazine is the preferred compound for formulators seeking to impart roasted, nutty, or cooked notes to food products (e.g., baked goods, meat analogs, confectionery). Its higher potency allows for lower inclusion rates, reducing cost-in-use and minimizing potential off-flavors associated with higher concentrations of less potent pyrazines. This application is supported by its GRAS (Generally Recognized as Safe) status for flavor use [3].

Synthesis of Substituted Pyrazine Derivatives via Electrophilic Aromatic Substitution

The high-yield (82%) synthesis of 2,3-Dimethoxypyrazine from 2,3-dichloropyrazine establishes it as a cost-effective and reliable starting material for further derivatization. Its electron-rich pyrazine ring, activated by the two methoxy groups, is highly susceptible to electrophilic aromatic substitution, including bromination to yield 5-bromo-2,3-dimethoxypyrazine . This makes it a valuable scaffold in medicinal chemistry and materials science for introducing diverse functional groups at the 5-position, enabling the construction of more complex heterocyclic systems.

Analytical Reference Standard for GC-MS Quantification in Food and Environmental Matrices

Given its defined purity as an analytical standard (≥97.5% by HPLC) , 2,3-Dimethoxypyrazine is ideally suited as a calibration standard for quantitative GC-MS analysis of pyrazine flavor compounds in complex matrices. Its distinct retention index and mass spectral fragmentation pattern allow for its use as an internal or external standard, ensuring accurate quantification of trace-level pyrazines in foods, beverages, and environmental samples. This is critical for quality control and regulatory compliance in the flavor and fragrance industry [3].

Fragrance Composition for Earthy and Green Accords

While distinct from the ultra-potent green notes of 3-alkyl-2-methoxypyrazines (active at ng/L levels) , the earthy, musty character of 2,3-Dimethoxypyrazine provides a valuable mid-to-base note in fragrance compositions . Its lower volatility and solid state (MP 20-23°C) contribute to longer-lasting olfactory effects compared to more volatile alkyl analogs. This makes it a strategic choice for perfumers seeking to create complex, natural-smelling earthy accords in fine fragrances, personal care products, and household air fresheners.

Application
Selection Property
Validation Focus
Roasted/nutty flavor formulation
Odor threshold potency
Dose‑response sensory panel
Pyrazine derivatization synthesis
Electrophilic substitution reactivity
Bromination pathway yield
GC‑MS quantification standard
Chromatographic purity
Retention index reproducibility
Earthy fragrance accord creation
Volatility and olfactory persistence
Headspace stability analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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